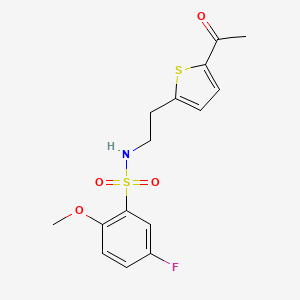
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16FNO4S2 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that this compound may also interact with multiple targets, contributing to its potential therapeutic effects.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular signaling, gene expression, or other cellular functions.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16FNO4S2
- Molecular Weight : 357.41 g/mol
- Purity : Typically 95% .
The compound is believed to act through multiple pathways, primarily involving inhibition of specific enzymes and modulation of neurotransmitter levels. Its structure suggests potential interactions with acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. A study evaluated various derivatives and found that those with a thiazole or thiophene moiety showed promising results in enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that related thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including K562 leukemia cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Study 1: Acetylcholinesterase Inhibition
In vitro assays demonstrated that this compound could inhibit AChE effectively, with an IC50 value comparable to established inhibitors like donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease .
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments assessed the cytotoxic effects of related compounds on human cancer cell lines. Results indicated that derivatives containing the thiophene ring showed significant antiproliferative activity against K562 cells, with IC50 values ranging from 0.1 to 0.3 µM, indicating strong potential for further development as anticancer agents .
Data Summary
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWHVFYNAXRIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














